Cas no 182344-55-4 (2-chloro-4-(propan-2-yl)-1,3-benzothiazole)

2-Chloro-4-(propan-2-yl)-1,3-benzothiazole is a benzothiazole derivative characterized by its chloro and isopropyl functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its benzothiazole core offers structural stability, while the chloro and isopropyl substituents enhance reactivity for further functionalization. The compound exhibits potential utility in the synthesis of heterocyclic compounds, owing to its electron-rich aromatic system. Its well-defined molecular structure allows for precise modifications, making it valuable in research and industrial applications. Proper handling and storage are recommended due to its reactivity.
2-chloro-4-(propan-2-yl)-1,3-benzothiazole structure
182344-55-4 structure
Product Name:2-chloro-4-(propan-2-yl)-1,3-benzothiazole
CAS No:182344-55-4
MF:C10H10ClNS
MW:211.711100101471
MDL:MFCD04971814
CID:113837
PubChem ID:4415353
Update Time:2025-05-20

2-chloro-4-(propan-2-yl)-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • Benzothiazole,2-chloro-4-(1-methylethyl)-
    • 2-Chloro-4-isopropyl-1,3-benzothiazole
    • 2-chloro-4-propan-2-yl-1,3-benzothiazole
    • AC1N9RT0
    • F1910-0003
    • MolPort-004-750-528
    • SureCN8092432
    • Benzothiazole, 2-chloro-4-(1-methylethyl)- (9CI)
    • 2-chloro-4-(propan-2-yl)-1,3-benzothiazole
    • DTXSID10403028
    • 182344-55-4
    • 2-chloro-4-isopropylbenzo[d]thiazole
    • AKOS005208451
    • SCHEMBL8092432
    • EN300-237755
    • Benzothiazole, 2-chloro-4-(1-methylethyl)-
    • DB-274790
    • MDL: MFCD04971814
    • Inchi: 1S/C10H10ClNS/c1-6(2)7-4-3-5-8-9(7)12-10(11)13-8/h3-6H,1-2H3
    • InChI Key: ULNWYJCSPFDJHD-UHFFFAOYSA-N
    • SMILES: ClC1=NC2=C(C=CC=C2C(C)C)S1

Computed Properties

  • Exact Mass: 211.0224
  • Monoisotopic Mass: 211.0222482g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 12.89

2-chloro-4-(propan-2-yl)-1,3-benzothiazole Pricemore >>

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Additional information on 2-chloro-4-(propan-2-yl)-1,3-benzothiazole

Recent Advances in the Study of 2-chloro-4-(propan-2-yl)-1,3-benzothiazole (CAS: 182344-55-4) in Chemical Biology and Pharmaceutical Research

The compound 2-chloro-4-(propan-2-yl)-1,3-benzothiazole (CAS: 182344-55-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of 2-chloro-4-(propan-2-yl)-1,3-benzothiazole as a key intermediate in the synthesis of more complex heterocyclic compounds. Its benzothiazole core is particularly noteworthy, as it is a common scaffold in many bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties. Researchers have optimized synthetic routes to improve yield and purity, with green chemistry approaches gaining traction.

In terms of biological activity, preliminary in vitro studies suggest that this compound exhibits moderate inhibitory effects against specific kinase targets implicated in cancer progression. Molecular docking simulations have revealed potential binding interactions with ATP-binding sites of certain oncogenic kinases, though further validation is required. The chlorine substituent at the 2-position appears crucial for this activity, as demonstrated by structure-activity relationship (SAR) studies.

Pharmacokinetic profiling of 182344-55-4 indicates reasonable metabolic stability in liver microsome assays, with a half-life exceeding 60 minutes in human models. However, challenges remain regarding its solubility profile, prompting current research into prodrug strategies and formulation optimization. Recent patent filings suggest growing commercial interest, particularly in combination therapies for resistant bacterial infections.

The environmental fate of this compound has also become a research focus. Biodegradation studies show that 2-chloro-4-(propan-2-yl)-1,3-benzothiazole undergoes relatively slow breakdown in aquatic systems, raising questions about its ecological impact that warrant further investigation. Analytical methods for its detection in complex matrices have been refined, with LC-MS/MS now achieving detection limits below 0.1 ppb.

Looking forward, the most promising application appears to be in developing novel antimicrobial agents. Recent high-throughput screening identified derivatives of 182344-55-4 with potent activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. These findings, coupled with the compound's favorable toxicity profile in preliminary animal studies, position it as a valuable scaffold for future drug discovery efforts in the antimicrobial space.

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